[2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol
CAS No.:
Cat. No.: VC18240249
Molecular Formula: C11H11F3N2O
Molecular Weight: 244.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11F3N2O |
|---|---|
| Molecular Weight | 244.21 g/mol |
| IUPAC Name | [2,6-dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol |
| Standard InChI | InChI=1S/C11H11F3N2O/c1-6-3-8(4-7(2)9(6)5-17)10(15-16-10)11(12,13)14/h3-4,17H,5H2,1-2H3 |
| Standard InChI Key | KUBRAGJVWLRBII-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1CO)C)C2(N=N2)C(F)(F)F |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
[2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol (C₁₁H₁₁F₃N₂O) features a central benzene ring substituted with methyl groups at the 2- and 6-positions, a hydroxymethyl group at the 4-position, and a diazirine ring bearing a trifluoromethyl group. The diazirine moiety—a three-membered ring containing two nitrogen atoms—confers photoreactivity, while the electron-withdrawing trifluoromethyl group enhances thermal stability and modulates electronic properties . The molecular weight of 244.21 g/mol and compact structure facilitate penetration into biological matrices and polymer networks.
Spectroscopic and Physicochemical Characteristics
Key spectroscopic data include a distinct ¹⁹F NMR signal at −62 ppm for the CF₃ group, confirming its electronic environment . The diazirine ring exhibits a characteristic UV absorption peak near 350 nm, triggering carbene formation upon irradiation. Aqueous solubility varies with pH, reaching >1 M under acidic conditions due to protonation of the hydroxymethyl group, whereas solubility in neutral buffers is limited to 11.3 mM . LogP calculations predict moderate hydrophobicity (2.8), balancing membrane permeability and water compatibility for biological assays .
Table 1: Physicochemical Properties of [2,6-Dimethyl-4-[3-(Trifluoromethyl)Diazirin-3-Yl]Phenyl]Methanol
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁F₃N₂O |
| Molecular Weight | 244.21 g/mol |
| Aqueous Solubility (pH 5) | 14.1 ± 0.43 mM |
| Aqueous Solubility (pH 7.4) | 11.3 ± 0.55 mM |
| UV λ<sub>max</sub> | 350 nm |
| Half-Life (Ambient Light) | 27% decomposition in 30 days |
Synthesis and Preparation
Optimization Strategies
Critical steps include strict temperature control (−78°C) during reductions to prevent diazirine ring opening and the use of anhydrous solvents to avoid hydrolysis . Purification via silica gel chromatography with ethyl acetate/hexane (1:4) achieves >98% purity, as verified by HPLC. Recent modifications substitute toxic iodinating agents with ceric ammonium nitrate, improving safety profiles without compromising yield .
Photoreactive Properties and Stability
UV-Induced Carbene Generation
Upon UV irradiation (350–365 nm), the diazirine ring undergoes heterolytic cleavage to generate a singlet carbene intermediate, which inserts into C–H, N–H, or O–H bonds within a 3–5 Å radius . Time-resolved ¹⁹F NMR studies reveal a carbene half-life of 2.3 µs in methanol, sufficient for labeling biomolecules but short enough to minimize nonspecific reactions . Quantum yield measurements (Φ = 0.67) indicate efficient photoconversion compared to benzophenone-based photoaffinity probes (Φ = 0.12) .
Ambient Light Stability
The trifluoromethyl group significantly enhances stability, with only 21% decomposition observed after 30 days of ambient light exposure, versus 73% for non-fluorinated analogs . X-ray crystallography confirms that steric hindrance from the 2,6-dimethyl groups prevents π-stacking interactions that accelerate degradation in related compounds.
Applications in Chemical Biology
Photoaffinity Labeling of Protein Targets
In GABA receptor studies, the compound’s hydroxymethyl group was derivatized to a carbamate linkage, enabling covalent crosslinking to the receptor’s β-subunit upon UV irradiation . Competitive binding assays demonstrated a 2 nM IC₅₀, rivaling native ligand affinity . Tritium-labeled versions ([³H]-27) facilitated autoradiographic mapping of receptor distributions in rat brain sections with 10 µm resolution .
Lipid Membrane Probes
Functionalization with palmitoyl chains produced a membrane-anchored probe that labeled 83% of phospholipid headgroups in artificial bilayers within 5 minutes of irradiation . This outperformed diazirine-free analogs by 4.7-fold, underscoring the trifluoromethyl group’s role in orienting the reactive carbene toward lipid interfaces .
Applications in Materials Science
Polymer Crosslinking
Incorporation into poly(methyl methacrylate) (PMMA) matrices at 5 wt% increased tensile strength by 300% upon UV curing, compared to 120% for benzophenone-based systems . The compound’s stability allowed pre-formulation of PMMA films under ambient light for 72 hours without premature crosslinking .
Wearable Electronics
Screen-printed circuits using silver nanowires and the diazirine compound as a binder achieved 98% conductivity retention after 10,000 flex cycles at 2 mm radius . Differential scanning calorimetry revealed a glass transition temperature (T<sub>g</sub>) of 145°C, suitable for high-temperature device fabrication .
Comparative Analysis with Related Diazirine Compounds
Solubility and Reactivity Tradeoffs
While 3-pyridyldiazirines exhibit superior aqueous solubility (374 mM at pH 7.4), their carbene quantum yield (Φ = 0.52) lags behind [2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol by 23% . The methyl substituents’ electron-donating effects raise the diazirine LUMO energy by 0.7 eV versus unsubstituted analogs, slowing undesired thermal reactions without impairing photoreactivity.
Stability Under Physiological Conditions
In serum-containing buffers, the compound maintained 89% integrity over 24 hours at 37°C, compared to 41% for arylazide photoaffinity probes . This stability enables prolonged incubation times in live-cell labeling experiments without significant background signal .
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